molecular formula C20H24ClNO3S B13998167 4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride CAS No. 3512-32-1

4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride

Cat. No.: B13998167
CAS No.: 3512-32-1
M. Wt: 393.9 g/mol
InChI Key: RXVAOSKEPZWZSF-UHFFFAOYSA-N
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Description

4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a butynyl chain, a phenyl ring, and a thienyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride typically involves multiple steps, including the formation of the butynyl chain and the attachment of the phenyl and thienyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, ammonia

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin chloride: A compound with a similar structure that is used as a medication for overactive bladder.

    Tris(4-diethylamino)phenylamine: Another compound with a diethylamino group that is used in optoelectronic devices.

Uniqueness

4-Diethylamino-2-butynyl phenyl(2-thienyl)glycolate hydrochloride is unique due to its specific combination of functional groups and its diverse range of applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

3512-32-1

Molecular Formula

C20H24ClNO3S

Molecular Weight

393.9 g/mol

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;hydrochloride

InChI

InChI=1S/C20H23NO3S.ClH/c1-3-21(4-2)14-8-9-15-24-19(22)20(23,18-13-10-16-25-18)17-11-6-5-7-12-17;/h5-7,10-13,16,23H,3-4,14-15H2,1-2H3;1H

InChI Key

RXVAOSKEPZWZSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl

Origin of Product

United States

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